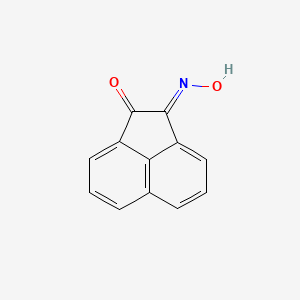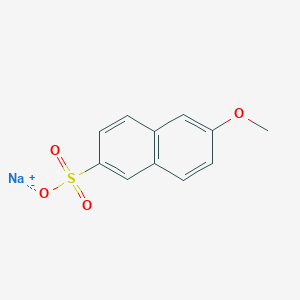
Acenaphthenedione, monooxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acenaphthenedione, monooxime is a derivative of acenaphthene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a dione group (two ketone groups) and an oxime group (a nitrogen-oxygen double bond). It is a yellow solid that is insoluble in water and has significant applications in various fields, including chemistry, biology, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The most common method for synthesizing acenaphthenedione involves the oxidation of acenaphthene. This can be achieved using various oxidizing agents such as potassium dichromate or hydrogen peroxide . The reaction typically occurs in an acidic medium and requires careful control of temperature and reaction time to prevent over-oxidation.
Industrial Production Methods: In an industrial setting, the oxidation of acenaphthene is often carried out using hydrogen peroxide due to its efficiency and cost-effectiveness. The process involves dissolving acenaphthene in a suitable solvent, such as ethanol, and adding hydrogen peroxide under controlled conditions . The reaction mixture is then heated to facilitate the oxidation process, resulting in the formation of acenaphthenedione.
Analyse Des Réactions Chimiques
Types of Reactions: Acenaphthenedione, monooxime undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of naphthalenedicarboxylic anhydride.
Reduction: Reduction reactions can convert acenaphthenedione to acenaphthene.
Substitution: The compound can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium dichromate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products:
Oxidation Products: Naphthalenedicarboxylic anhydride.
Reduction Products: Acenaphthene.
Substitution Products: Various acenaphthene derivatives.
Applications De Recherche Scientifique
Acenaphthenedione, monooxime has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of acenaphthenedione, monooxime involves its interaction with various molecular targets and pathways. For instance, in biological systems, the oxime group can react with acetylcholinesterase, leading to the inhibition of this enzyme . This interaction is crucial for its application as an acetylcholinesterase inhibitor. Additionally, the compound’s ability to undergo various chemical reactions makes it a versatile intermediate in synthetic chemistry .
Comparaison Avec Des Composés Similaires
Acenaphthenequinone: Another derivative of acenaphthene, characterized by the presence of two ketone groups.
Naphthalenedicarboxylic Anhydride: A product of the over-oxidation of acenaphthenedione.
Acenaphthene: The parent hydrocarbon from which acenaphthenedione is derived.
Uniqueness: Acenaphthenedione, monooxime is unique due to the presence of both dione and oxime groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo a wide range of chemical reactions and its applications in various fields make it a valuable compound in scientific research and industry .
Propriétés
Formule moléculaire |
C12H7NO2 |
|---|---|
Poids moléculaire |
197.19 g/mol |
Nom IUPAC |
(2E)-2-hydroxyiminoacenaphthylen-1-one |
InChI |
InChI=1S/C12H7NO2/c14-12-9-6-2-4-7-3-1-5-8(10(7)9)11(12)13-15/h1-6,15H/b13-11+ |
Clé InChI |
CALLKFAYYAULSN-ACCUITESSA-N |
SMILES isomérique |
C1=CC2=C3C(=C1)/C(=N\O)/C(=O)C3=CC=C2 |
SMILES canonique |
C1=CC2=C3C(=C1)C(=NO)C(=O)C3=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)hydrazin-1-ylidene]cyclohexan-1-one](/img/structure/B11725305.png)
![disodium (1Z)-1-[(2S)-2-carboxylatopyrrolidin-1-yl]diazen-1-ium-1,2-bis(olate)](/img/structure/B11725311.png)
![3-[(2,3-dimethylquinoxalin-6-yl)carbamoyl]prop-2-enoic Acid](/img/structure/B11725316.png)

![N'-[(4-methylphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide](/img/structure/B11725328.png)
![(1S,2R)-2-[2-(2-Nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B11725331.png)



![{4-[(4-Chlorobenzyl)oxy]phenyl}hydrazine](/img/structure/B11725350.png)

